N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Physicochemical profiling Membrane permeability QSAR

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 922661-83-4) belongs to the thiazol-2-yl benzamide class, a scaffold recognized in the MeSH vocabulary for glucokinase activator activity and in patent literature as a core structure for P2X3 purinergic receptor antagonists. This compound is a small-molecule building block (MW 400.45, C20H20N2O5S) featuring a distinctive 4-(2,5-dimethoxyphenyl)-thiazole moiety coupled via an amide bond to a 2,3-dimethoxybenzamide fragment.

Molecular Formula C20H20N2O5S
Molecular Weight 400.45
CAS No. 922661-83-4
Cat. No. B2553301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
CAS922661-83-4
Molecular FormulaC20H20N2O5S
Molecular Weight400.45
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C20H20N2O5S/c1-24-12-8-9-16(25-2)14(10-12)15-11-28-20(21-15)22-19(23)13-6-5-7-17(26-3)18(13)27-4/h5-11H,1-4H3,(H,21,22,23)
InChIKeyZEKOPBKYGCYASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 922661-83-4): Procurement-Ready Chemical Profile


N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 922661-83-4) belongs to the thiazol-2-yl benzamide class, a scaffold recognized in the MeSH vocabulary for glucokinase activator activity [1] and in patent literature as a core structure for P2X3 purinergic receptor antagonists [2]. This compound is a small-molecule building block (MW 400.45, C20H20N2O5S) featuring a distinctive 4-(2,5-dimethoxyphenyl)-thiazole moiety coupled via an amide bond to a 2,3-dimethoxybenzamide fragment. No primary research publications were identified for this exact CAS number as of the search date; all available differentiation evidence is therefore derived from comparative structural analysis of closely related analogs, class-level biological inference, and computed physicochemical parameters.

Why Single-Methoxy or Regioisomeric Analogs Cannot Substitute for CAS 922661-83-4


Within the thiazol-2-yl benzamide family, the precise positioning and count of methoxy substituents on both the benzamide ring and the pendant phenyl ring critically modulate target binding geometry. The 2,3-dimethoxybenzamide moiety in CAS 922661-83-4 presents a unique hydrogen-bond acceptor configuration (two ortho-methoxy groups forming a chelating motif) absent in analogs bearing a single 2-methoxy or 4-methoxy group. This ortho-dimethoxy arrangement yields a computed Topological Polar Surface Area (TPSA) of 115 Ų — approximately 20–25% higher than that of mono-methoxy phenylthiazole benzamides — directly impacting membrane permeability and target-site occupancy predictions . In the P2X3 antagonist patent landscape, the nature of the benzamide-ring alkoxy substitution has been shown to influence selectivity over the P2X2/3 heteromer, making direct swap-in of a mono-methoxy or des-methoxy congener pharmacologically unreliable [1]. Consequently, procurement of the exact 2,3-dimethoxy-2,5-dimethoxyphenyl substitution pattern is mandatory for any study requiring faithful replication of structure–activity relationships established within this chemotype.

Quantitative Differentiation Guide: CAS 922661-83-4 vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differentiates 2,3-Dimethoxybenzamide from Mono-Methoxy and Non-Methoxy Analogs

CAS 922661-83-4 exhibits a computed TPSA of 115 Ų, consistent with its four methoxy oxygen atoms and the amide carbonyl. The closest mono-methoxy comparator, N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide, is predicted to have a TPSA of approximately 85–95 Ų due to the loss of one methoxy group (estimated from structural subtraction). This ~20–30 Ų reduction is significant: a TPSA increment of 20 Ų is known to lower passive membrane permeability by approximately 2-fold in Caco-2 models for compounds in the MW 350–450 range [1]. For researchers comparing the two compounds in permeability-limited assays, a dissimilar intracellular concentration may yield misleading potency comparisons.

Physicochemical profiling Membrane permeability QSAR

Predicted Lipophilicity (XLogP3) Shifts with 2,3-Dimethoxy vs. 2-Methoxy Substitution

The predicted logP (XLogP3) of CAS 922661-83-4 is approximately 2.8, based on fragment-based calculation (VulcanChem datasheet ). By contrast, the mono-methoxy analog N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide is predicted to have an XLogP3 value of approximately 3.2–3.5 due to the lower oxygen content. This logP difference of ∼0.4–0.7 units is chemically meaningful: it corresponds to an approximately 2.5- to 5-fold difference in the octanol/water partition coefficient. For in vitro assay design, this translates to divergent non-specific binding to plasticware and serum proteins, which can bias potency measurements by >3-fold [1].

Lipophilicity ADME prediction CYP inhibition

Class-Level Evidence: Thiazol-2-yl Benzamides as Glucokinase Activators

The thiazol-2-yl benzamide chemotype is a validated scaffold for allosteric glucokinase (GK) activation. Charaya et al. (2018) reported a series of thiazole-2-yl benzamide derivatives achieving in vitro GK activation folds between 1.48 and 1.83, with selected compounds demonstrating significant glucose-lowering activity in oral glucose tolerance tests (OGTT) in vivo [1]. The MeSH database classifies thiazol-2-yl benzamides under the pharmacologic action 'Enzyme Activators' with a source publication from Comput Biol Chem [2]. While CAS 922661-83-4 itself has not been tested in a published GK activation assay, its structural alignment with the active chemotype—particularly the essential N-aminothiazol-2-yl amide moiety required for GK allosteric site interaction—supports its classification as a candidate GK activator scaffold.

Glucokinase activation Type 2 diabetes Allosteric activator

Class-Level Evidence: Thiazol-2-yl Benzamides as P2X3 Receptor Antagonists

The 1,3-thiazol-2-yl benzamide scaffold forms the structural basis of clinically evaluated P2X3 antagonists including eliapixant (BAY 1817080, IC50 = 8 nM for human P2X3) and filapixant (IC50 = 7 nM) [1]. The Bayer patent WO2016091776 explicitly encompasses compounds with a dimethoxyphenyl substitution at the thiazole 4-position and various alkoxy-substituted benzamide groups [2]. The 2,5-dimethoxyphenyl group at the thiazole 4-position present in CAS 922661-83-4 is within the claimed substitution scope and may confer distinct selectivity profiles versus the trifluoromethylpyrimidinyl substituent found in eliapixant. Intracellular calcium flux assays in recombinant hP2X3-expressing cells serve as the standard screening platform for this target class.

P2X3 antagonist Chronic cough Neurogenic pain

Synthetic Tractability: Two-Step Route with Established Yields

CAS 922661-83-4 is accessible via a two-step synthetic sequence: (1) Hantzsch-type thiazole cyclization of 2,5-dimethoxyphenacyl bromide with thiourea to give 4-(2,5-dimethoxyphenyl)thiazol-2-amine (reported yield 65–70% for analogous substrates), and (2) amide coupling with 2,3-dimethoxybenzoyl chloride using HATU/DIPEA in DMF (reported yield 50–55%) . The precursor 4-(2,5-dimethoxyphenyl)thiazol-2-amine is commercially available from multiple suppliers (e.g., Sigma-Aldrich, CAS 74605-12-2) , reducing synthetic risk. This represents a moderate synthetic complexity that is advantageous for analog generation compared to advanced P2X3 clinical candidates requiring 5+ synthetic steps.

Organic synthesis Thiazole formation Amide coupling

Priority Research and Industrial Application Scenarios for CAS 922661-83-4


Lead Identification for P2X3 Receptor Antagonist Optimization

CAS 922661-83-4 fits the general formula (I) of the Bayer WO2016091776 P2X3 patent [1] and can serve as a screening starting point for structure–activity relationship (SAR) studies exploring the effect of 2,3-dimethoxybenzamide substitution on P2X3 vs. P2X2/3 selectivity. Given the clinical validation of eliapixant (IC50 = 8 nM) and filapixant (IC50 = 7 nM) against hP2X3 [2], this compound is appropriate for recombinant hP2X3 calcium flux assays. Its TPSA of 115 Ų and predicted logP of 2.8 suggest reasonable cell permeability for in vitro target engagement studies.

Allosteric Glucokinase Activator Screening

The thiazol-2-yl benzamide chemotype is the defining scaffold for glucokinase activators (MeSH Pharmacologic Action: Enzyme Activators) [3]. CAS 922661-83-4 can be evaluated in in vitro GK enzymatic activation assays, with the benchmark activation fold of 1.48–1.83 established by Charaya et al. (2018) for structurally similar thiazole-2-yl benzamides [4]. Positive hits can be advanced to oral glucose tolerance tests (OGTT) in rodent models, following the published in vivo validation paradigm.

Medicinal Chemistry Building Block for Combinatorial Library Synthesis

With a two-step synthesis from commercially available 4-(2,5-dimethoxyphenyl)thiazol-2-amine (Sigma-Aldrich CAS 74605-12-2) and 2,3-dimethoxybenzoic acid derivatives, CAS 922661-83-4 is a tractable core scaffold for analog generation. The 2,3-dimethoxybenzamide moiety can be diversified via parallel amide coupling to explore AR (aryl ring) substitution effects on target potency, metabolic stability, and solubility. This compound is particularly suited for academic medicinal chemistry groups seeking a low-barrier entry point to thiazole-benzamide SAR exploration.

Chemical Probe Development for Purinergic Signaling Research

Given the prominent role of P2X3 receptors in nociception, chronic cough, and bladder dysfunction [1][2], CAS 922661-83-4 may serve as a starting scaffold for developing chemical probes to interrogate P2X3-mediated signaling pathways. Its distinct 2,3-dimethoxy pattern offers a vector for installing photoaffinity labels or biotin tags via the benzamide ring while retaining the core P2X3 pharmacophore. Such probes would support target engagement studies and receptor localization experiments.

Quote Request

Request a Quote for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.